11-Aminoundecanoic acid

Catalog No.
S601707
CAS No.
2432-99-7
M.F
C11H23NO2
M. Wt
201.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Aminoundecanoic acid

CAS Number

2432-99-7

Product Name

11-Aminoundecanoic acid

IUPAC Name

11-aminoundecanoic acid

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)

InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N

SMILES

C(CCCCCN)CCCCC(=O)O

Solubility

less than 0.1 mg/mL at 70° F (NTP, 1992)
0.00 M

Synonyms

11-aminoundecanoic acid, 11-aminoundecanoic acid, aluminum (3:1) salt, 11-aminoundecanoic acid, conjugate monoacid

Canonical SMILES

C(CCCCCN)CCCCC(=O)O

Precursor to Nylon-11

11-Aminoundecanoic acid is a key intermediate in the production of Nylon-11, a commercially important synthetic polymer known for its strength, elasticity, and heat resistance. Research efforts focus on optimizing the synthesis of 11-aminoundecanoic acid to improve the efficiency and sustainability of Nylon-11 production [].

Applications in Material Science

Beyond Nylon-11, 11-aminoundecanoic acid shows potential for developing novel materials with unique properties. Research explores its use in creating biocompatible hydrogels for drug delivery [], self-assembling nanostructures for electronic applications [], and functional coatings for surfaces [].

Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992)
DryPowde

XLogP3

-1

Melting Point

374 to 378 °F (NTP, 1992)
191.0 °C

UNII

SFU34976HB

GHS Hazard Statements

Not Classified

Other CAS

2432-99-7

Wikipedia

11-aminoundecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]
Cosmetics -> Bulking; Viscosity controlling

Methods of Manufacturing

Four step processes: Step 1, castor oil reacts with methyl alcohol to form methyl ricinoleate; Step 2, pyrolysis of this ester at 450-500 °C to form 10-undecylenate; Step 3, hydrolysis to form 10-undecylenic acid; Step 4, bromination by hydrogen bromide in the presence of peroxides to form 11-bromoundecanoic acid which is then converted to 11-aminoundecanoic acid

General Manufacturing Information

Plastics product manufacturing
Undecanoic acid, 11-amino-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Industrial manufacture of /Nylon 11 and 11-aminoundecanoic acid/ is primarily carried out in France where the /Nylon 11/ polymer is known as Rilsan

Dates

Modify: 2023-08-15

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